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molecular formula C9H11BrN4 B8684335 7-bromo-N-isopropyl-[1,2,4]triazolo[4,3-a]pyridin-3-amine

7-bromo-N-isopropyl-[1,2,4]triazolo[4,3-a]pyridin-3-amine

Cat. No. B8684335
M. Wt: 255.11 g/mol
InChI Key: UNGHLYVJZPAQLT-UHFFFAOYSA-N
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Patent
US07700593B2

Procedure details

A heterogeneous mixture of 1-(4-bromopyridin-2-yl)-4-isopropylsemicarbazide (0.315 g, 1.15 mmol) in phosphorous oxychloride (1.06 mL, 11.5 mmol) was heated at 100° C. for 2 h. The homogenous solution was allowed to cool to RT. Toluene (10 mL) was added and removed in vacuo (3×). DCM (20 mL) and saturated sodium bicarbonate (aq.) was added to the solid and stirred. The off-white solid was collected by filtration and washed with DCM to give 7-bromo-N-isopropyl-[1,2,4]triazolo[4,3-a]pyridin-3-amine. MS (ESI, pos. ion) m/z: 255.2 (M+1).
Name
1-(4-bromopyridin-2-yl)-4-isopropylsemicarbazide
Quantity
0.315 g
Type
reactant
Reaction Step One
Quantity
1.06 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][N:5]=[C:4]([NH:8][NH:9][C:10]([NH:12][CH:13]([CH3:15])[CH3:14])=O)[CH:3]=1.P(Cl)(Cl)(Cl)=O>C1(C)C=CC=CC=1>[Br:1][C:2]1[CH:7]=[CH:6][N:5]2[C:10]([NH:12][CH:13]([CH3:15])[CH3:14])=[N:9][N:8]=[C:4]2[CH:3]=1

Inputs

Step One
Name
1-(4-bromopyridin-2-yl)-4-isopropylsemicarbazide
Quantity
0.315 g
Type
reactant
Smiles
BrC1=CC(=NC=C1)NNC(=O)NC(C)C
Name
Quantity
1.06 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Step Two
Name
Quantity
10 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool to RT
CUSTOM
Type
CUSTOM
Details
removed in vacuo (3×)
ADDITION
Type
ADDITION
Details
DCM (20 mL) and saturated sodium bicarbonate (aq.) was added to the solid
FILTRATION
Type
FILTRATION
Details
The off-white solid was collected by filtration
WASH
Type
WASH
Details
washed with DCM

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=2N(C=C1)C(=NN2)NC(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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